

Application Notes and Protocols for Molecular Probes Targeting GPR183 (EBI2)

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Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630

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Disclaimer: The initial request specified "**AS-183**" as a molecular probe. Extensive searches did not identify a specific molecular probe with this designation. The information provided below is based on the assumption that the user is interested in molecular probes for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). The ligands and inhibitors of GPR183 are powerful tools for studying its role in immunology, inflammation, and neuroscience.

Introduction to GPR183 and its Molecular Probes

G protein-coupled receptor 183 (GPR183), or EBI2, is a chemotactic receptor primarily expressed on immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][2][3][4] Its endogenous ligand is the oxysterol 7 α ,25-dihydroxycholesterol (7 α ,25-OHC).[2][5][6][7] The interaction between GPR183 and its ligands plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues, making it a key regulator of the adaptive immune response.[1][2][3][5] Dysregulation of the GPR183 signaling pathway has been implicated in various conditions, including inflammatory diseases, autoimmune disorders, and viral infections.[1][4][8][9]

Molecular probes, including the endogenous agonist 7 α ,25-OHC and various synthetic agonists and antagonists, are invaluable tools for elucidating the physiological and pathological roles of GPR183. These probes can be used to activate or block GPR183 signaling, allowing researchers to study downstream cellular events and the receptor's overall function in different biological contexts.

Quantitative Data for GPR183 Molecular Probes

The following tables summarize the quantitative data for key molecular probes targeting GPR183.

Table 1: Agonist Properties

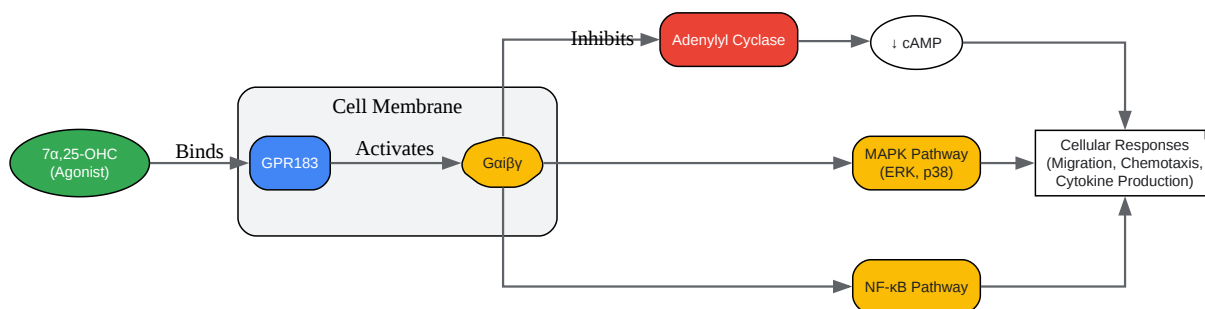
Compound	Target	Assay Type	Value	Organism	Reference
7 α ,25-dihydroxycholesterol (7 α ,25-OHC)	GPR183	GTPyS EC50	140 pM	Human	[7]
7 α ,25-dihydroxycholesterol (7 α ,25-OHC)	GPR183	Kd	450 pM	Human	[7]
7 α ,25-dihydroxycholesterol (7 α ,25-OHC)	GPR183	cAMP Inhibition IC50	2 nM	Human	[7]
7 α ,25-dihydroxycholesterol (7 α ,25-OHC)	GPR183	G protein activation EC50	60 nM	Human	[1]

Table 2: Antagonist and Inverse Agonist Properties

Compound	Target	Assay Type	Value	Organism	Reference
GSK682753A	GPR183	G protein activation IC50	0.35 μ M	Human	[1]
NIBR189	GPR183	G protein activation IC50	0.23 μ M	Human	[1]
SAE-14	GPR183	Calcium mobilization IC50	< 50 nM	Mouse	[10]
Compound 32	GPR183	Efficacious Dose (in vivo)	0.1 mg/kg	Mouse	[11]

Signaling Pathway of GPR183

GPR183 is a G α i-coupled receptor.[\[12\]](#) Upon binding of an agonist like 7 α ,25-OHC, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR183 activation can stimulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK and p38) and the nuclear factor- κ B (NF- κ B) pathway.[\[10\]](#)[\[13\]](#) These pathways ultimately regulate cellular responses such as chemotaxis, cell migration, and cytokine production.[\[2\]](#)[\[13\]](#)



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GPR183 signaling cascade.

Experimental Protocols

Here are detailed protocols for key experiments involving GPR183 molecular probes.

Cell Migration (Chemotaxis) Assay

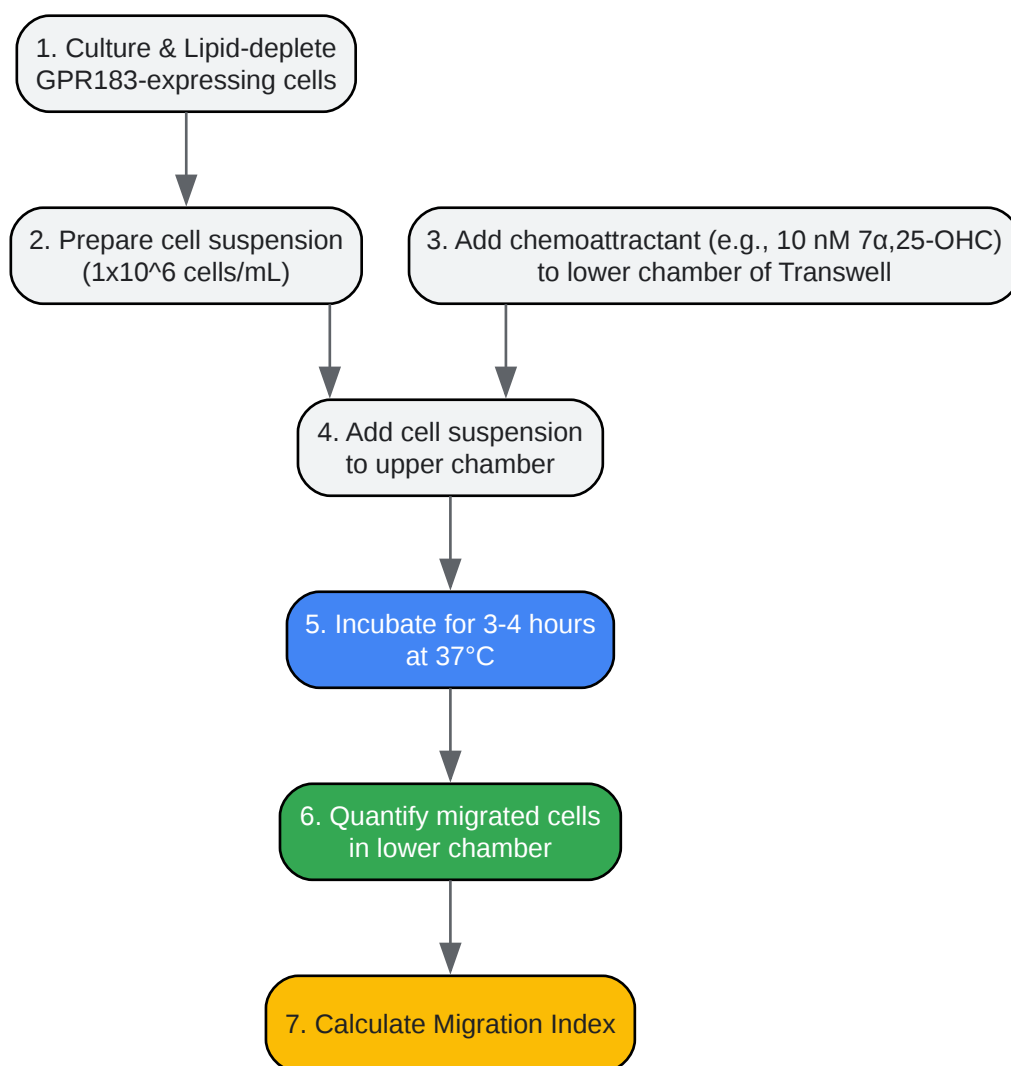
This assay measures the directional migration of cells towards a chemoattractant, such as 7α,25-OHC.

Materials:

- U937 cells (or other GPR183-expressing cells)
- RPMI 1640 medium with 10% FBS
- Transwell inserts (e.g., 5 µm pore size)
- 7α,25-dihydroxycholesterol (7α,25-OHC)
- GPR183 antagonist (e.g., GSK682753A)
- Cell counting solution (e.g., CCK-8)

Protocol:

- Culture U937 cells in RPMI 1640 medium supplemented with 10% FBS.
- Two days prior to the assay, deplete lipids from the culture medium.
- On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- Prepare the chemoattractant solution by diluting $7\alpha,25\text{-OHC}$ in serum-free medium to a final concentration of 10 nM. For antagonist experiments, pre-incubate cells with the antagonist before adding them to the upper chamber.
- Add 600 μL of the chemoattractant solution to the lower chamber of the Transwell plate. Add 600 μL of serum-free medium to control wells.
- Add 100 μL of the cell suspension to the upper chamber of the Transwell insert.
- Incubate the plate at 37°C in a 5% CO_2 incubator for 3-4 hours.
- After incubation, carefully remove the upper chamber.
- Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g., CCK-8) by measuring absorbance at 450 nm.[\[1\]](#)
- Calculate the migration index as the ratio of cells migrated towards the chemoattractant to the cells migrated towards the control medium.



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Workflow for a cell migration assay.

G Protein Activation (GTP Turnover) Assay

This fluorescence-based assay measures the activation of the Gi protein upon receptor stimulation.

Materials:

- Purified GPR183 protein
- Heterotrimeric Gi protein

- $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC)
- GTPyS (non-hydrolyzable GTP analog)
- Fluorescent GTP analog (e.g., BODIPY-GTPyS)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM $MgCl_2$, pH 7.4)

Protocol:

- Prepare a reaction mixture containing the purified GPR183 protein and the heterotrimeric G_i protein in the assay buffer.
- Add varying concentrations of the agonist ($7\alpha,25$ -OHC) to the reaction mixture. For antagonist studies, add the antagonist before the agonist.
- Initiate the reaction by adding a mixture of GTPyS and the fluorescent GTP analog.
- Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
- Measure the fluorescence intensity (e.g., using a fluorescence plate reader). An increase in fluorescence indicates the binding of the fluorescent GTP analog to the $G\alpha$ subunit, signifying G protein activation.
- Plot the fluorescence intensity against the agonist concentration to determine the EC_{50} value.^[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) of a ligand to the receptor.

Materials:

- Membrane preparations from cells expressing GPR183
- Radiolabeled ligand (e.g., [3H]- $7\alpha,25$ -OHC)
- Unlabeled ("cold") ligand

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% cyclodextrin, pH 7.4) [\[14\]](#)
- Scintillation vials and scintillation fluid
- Scintillation counter

Protocol:

- In a 96-well plate, add the membrane preparation to the binding buffer.
- For total binding, add the radiolabeled ligand.
- For non-specific binding, add an excess of the unlabeled ligand along with the radiolabeled ligand.
- For competition binding, add varying concentrations of the test compound along with a fixed concentration of the radiolabeled ligand.
- Incubate the plate with shaking at room temperature for 20 minutes. [\[14\]](#)
- Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).
- Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using appropriate software (e.g., Prism) to determine the K_d or K_i values.

Applications in Research and Drug Development

- **Target Validation:** Use of selective agonists and antagonists can help validate GPR183 as a therapeutic target in various disease models.
- **Compound Screening:** The described assays can be adapted for high-throughput screening of compound libraries to identify novel GPR183 modulators.

- Mechanism of Action Studies: Molecular probes for GPR183 are essential for dissecting the signaling pathways and cellular functions regulated by this receptor.
- In Vivo Studies: Labeled probes can be used for in vivo imaging to study receptor distribution and trafficking. Antagonists can be tested in animal models of disease to assess their therapeutic potential.[11]

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